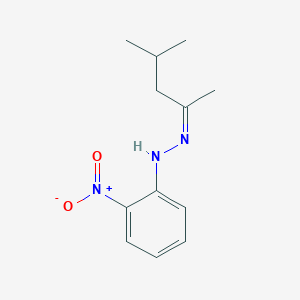
1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Übersicht
Beschreibung
1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It also affects the levels of other neurotransmitters, such as norepinephrine and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which are important neurotransmitters involved in mood regulation. It also decreases the levels of dopamine, which is associated with reward and pleasure. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its potential therapeutic properties in various neurological disorders and its anti-inflammatory and anti-cancer properties. However, its limitations include the lack of understanding of its exact mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine should focus on the following directions:
1. Investigating its potential therapeutic properties in other neurological disorders, such as bipolar disorder and post-traumatic stress disorder.
2. Studying its effects on other neurotransmitters, such as GABA, and their role in mood regulation.
3. Examining its potential side effects and developing strategies to minimize them.
4. Investigating its potential use as an anti-inflammatory and anti-cancer agent.
5. Developing new synthesis methods for 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine to improve its purity and yield.
In conclusion, 1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic properties and develop strategies to minimize its potential side effects.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-2-20-10-12-22(13-11-20)19-24-17-15-23(16-18-24)14-6-9-21-7-4-3-5-8-21/h3-13H,2,14-19H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGRLUJJEBPEAM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1-methyl-N-{3-[(phenylacetyl)amino]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B3835234.png)
![3-butyryl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B3835238.png)

![2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835253.png)

![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3835259.png)

![1-[4-(2,4-dichlorophenoxy)butanoyl]-1H-benzimidazole](/img/structure/B3835265.png)

![N-[3-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B3835291.png)
![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-1-azepanesulfonamide](/img/structure/B3835292.png)
![2,6-di-tert-butyl-4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3835299.png)
![3'-oxo-2',5',6',8'-tetrahydro-3'H-spiro[1,3-dioxepane-2,7'-isoquinoline]-4'-carbonitrile](/img/structure/B3835315.png)
![4-amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-morpholin-4-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B3835323.png)